4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone
Description
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl linker to the 4' position of the benzophenone core, with a methyl substituent at the 3-position of the aromatic ring (Figure 1). This compound belongs to a class of spirocyclic heterocycles, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties . The spirocyclic core enhances metabolic stability compared to linear analogues, making it a scaffold of interest in drug discovery .
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-3-2-4-20(15-17)21(24)19-7-5-18(6-8-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQAFDYCTNVHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642841 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-43-2 | |
| Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Spirocyclic Intermediate
The spirocyclic moiety, 1,4-dioxa-8-azaspiro[4.5]decane, is commonly prepared by the acid-catalyzed cyclization of piperidone with ethylene glycol. This reaction forms the spirocyclic ring system essential for the compound’s unique properties.
- Reaction conditions: Acidic medium (e.g., p-toluenesulfonic acid), reflux temperature, inert atmosphere.
- Purification: Crystallization or chromatographic methods to isolate the pure spirocyclic intermediate.
Preparation of Benzophenone Derivative
The benzophenone core substituted with a chloromethyl group at the para position relative to the ketone is synthesized via Friedel-Crafts acylation followed by chloromethylation.
- Friedel-Crafts acylation: Aromatic compound (e.g., m-tolyl or 3-methylphenyl) reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- Chloromethylation: Introduction of a chloromethyl substituent at the para position using paraformaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
Coupling Reaction
The key step involves nucleophilic substitution where the spirocyclic amine attacks the chloromethyl benzophenone derivative to form the final product.
- Reagents: Potassium carbonate or other suitable bases to deprotonate the amine.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Mild heating (50–80°C), inert atmosphere to prevent oxidation.
- Reaction monitoring: TLC or HPLC to track conversion.
Purification and Characterization
- Purification: Column chromatography using silica gel or preparative HPLC.
- Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Industrial production adapts the laboratory methods with modifications for scale-up:
- Use of continuous flow reactors for improved heat and mass transfer.
- Automation of reagent addition and reaction monitoring.
- Optimization of solvent recycling and waste minimization.
- Implementation of stringent quality control with in-process sampling and analytical verification.
- Data Table: Summary of Preparation Steps
| Step | Starting Materials | Reaction Conditions | Key Notes |
|---|---|---|---|
| Spirocyclic intermediate synthesis | Piperidone + Ethylene glycol | Acid catalysis, reflux, inert atmosphere | Formation of 1,4-dioxa-8-azaspiro[4.5]decane |
| Benzophenone core synthesis | Aromatic compound + Benzoyl chloride | Friedel-Crafts acylation, Lewis acid catalyst | Formation of 3-methyl benzophenone core |
| Chloromethylation | Benzophenone derivative + Paraformaldehyde | Acidic conditions, controlled temperature | Introduction of chloromethyl group |
| Coupling reaction | Spirocyclic amine + Chloromethyl benzophenone | Base (K2CO3), DMF, 50–80°C, inert atmosphere | Nucleophilic substitution to final product |
| Purification | Crude product | Column chromatography or preparative HPLC | Achieve high purity (>98%) |
- The choice of base and solvent critically affects the coupling efficiency; potassium carbonate in DMF provides good yields.
- Reaction temperature must be controlled to avoid decomposition of the spirocyclic moiety.
- Purification challenges arise due to the compound’s amphiphilic nature; gradient elution in chromatography is recommended.
- Scale-up requires attention to mixing and heat dissipation to maintain reaction selectivity.
- Analytical methods such as GC-MS and NMR confirm the absence of unreacted starting materials and side products.
The preparation of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone involves a multi-step synthetic approach centered on the formation of a spirocyclic intermediate and its coupling to a functionalized benzophenone core. Careful control of reaction parameters, choice of reagents, and purification techniques are essential to obtain the compound in high purity and yield. Industrial synthesis adapts these methods with process intensification and automation for scalable production.
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzophenone core, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives .
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Substituent Effects
Substituent Effects :
Biological Activity
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone, also known by its CAS number 898757-92-1, is a synthetic compound characterized by its unique molecular structure which includes a benzophenone moiety and a spirocyclic component. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H27NO3, with a molecular weight of 365.47 g/mol. The structure features a benzophenone core substituted with a spirocyclic group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 898757-92-1 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzophenone have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
Research has highlighted the cytotoxic effects of benzophenone derivatives on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents. Specific assays such as MTT and Annexin V staining have been utilized to assess cell viability and apoptotic rates.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
- Reactive Oxygen Species (ROS) generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzophenone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzophenone structure significantly enhanced antibacterial activity.
- Cytotoxic Effects on Cancer Cells : In a study published in Cancer Letters, researchers tested the cytotoxicity of several benzophenone derivatives on human breast cancer cell lines (MCF-7). The compound showed IC50 values indicating significant growth inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of spirocyclic benzophenone derivatives typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields intermediates, followed by purification via vacuum distillation and filtration . To optimize yields, variables such as solvent polarity (e.g., ethanol vs. dichloromethane), catalyst type (e.g., triethylamine for nucleophilic substitutions), and reaction time should be systematically tested. Column chromatography with gradients like dichloromethane/methanol (9:1) is recommended for isolating pure products .
Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for benzophenone, N–H stretches for azaspiro moieties).
- UV-Vis : Analyze π→π* transitions in the benzophenone core (absorption ~250–300 nm) and assess substituent effects on conjugation .
- Elemental Analysis : Confirm molecular composition (C, H, N) to validate synthetic success .
- Melting Point : Compare with literature values to assess purity (e.g., deviations >2°C suggest impurities) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictions in spectral data (e.g., anomalous NMR peaks) may arise from stereochemical heterogeneity or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton/carbon correlations for spirocyclic systems .
- HPLC-MS : Detect low-abundance byproducts (e.g., incomplete alkylation intermediates) and refine purification protocols .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation, especially for sterically hindered spiro centers .
Q. How does the 1,4-dioxa-8-azaspiro[4.5]decyl moiety influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The spiro moiety introduces conformational rigidity, which can:
- Enhance Metabolic Stability : Reduced flexibility may slow enzymatic degradation, as seen in structurally related anticonvulsant spiro compounds .
- Modulate Solubility : The oxygen-rich dioxa ring improves hydrophilicity (logP reduction), while the azaspiro group may enhance membrane permeability. Computational tools (e.g., DFT calculations) can predict solubility and partition coefficients .
- Bioactivity : Compare SAR with analogs (e.g., 8-amino-1,3-diazaspiro[4.5]decane-2,4-diones) to identify critical substituents for target binding .
Q. How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic transformations?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions. Monitor degradation via LC-MS.
- Phase 2 (Microcosm) : Study microbial degradation in soil/water systems using isotopically labeled compound (e.g., ¹⁴C tracking).
- Phase 3 (Field) : Deploy passive samplers in contaminated sites to measure bioaccumulation in biota (e.g., LC-MS/MS tissue analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
